N-(3-chlorophenyl)-2-methylpropanamide
Description
N-(3-Chlorophenyl)-2-methylpropanamide is a chlorinated propanamide derivative characterized by a 3-chlorophenyl group attached to the nitrogen atom and a methyl substituent on the α-carbon of the propanamide chain. Its structure enables interactions with biological targets, particularly enzymes and receptors, through hydrophobic and hydrogen-bonding interactions mediated by the chlorine atom and amide group.
Properties
CAS No. |
7017-17-6 |
|---|---|
Molecular Formula |
C10H12ClNO |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H12ClNO/c1-7(2)10(13)12-9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,12,13) |
InChI Key |
XJJWNMFVLXRGNJ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)Cl |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)Cl |
Other CAS No. |
5773-36-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds:
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide Structure: Incorporates a 4-isobutylphenyl group (ibuprofen moiety) and a 3-chlorophenethylamine. Synthesis: Reacts 2-(3-chlorophenyl)ethan-1-amine with 2-(4-isobutylphenyl)propanoyl chloride in dichloromethane, yielding 85–90% . Application: Derived from ibuprofen, it is hypothesized to retain anti-inflammatory activity with enhanced metabolic stability due to the chlorine atom .
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Structure: Combines a naproxen-derived 6-methoxynaphthyl group with 3-chlorophenethylamine. Synthesis: Uses (±)-naproxen acyl chloride and 2-(3-chlorophenyl)ethan-1-amine, purified via column chromatography .
Properties: Increased lipophilicity (logP ~3.5) due to the methoxy and furan groups, suggesting improved membrane permeability .
Pharmacological and Physicochemical Properties
| Compound | Molecular Weight | Key Substituents | Biological Activity (Hypothesized) | LogP (Estimated) |
|---|---|---|---|---|
| N-(3-Chlorophenyl)-2-methylpropanamide | ~197.6 | 3-Cl-C₆H₄, α-methyl | Enzyme inhibition, Antimicrobial | ~2.8 |
| N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide | ~329.8 | Ibuprofen moiety, 3-Cl-phenethyl | Anti-inflammatory | ~4.1 |
| (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | ~383.9 | Naproxen moiety, 3-Cl-phenethyl | COX-2 inhibition | ~4.5 |
| N-(3-Chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide | ~370.8 | 4-MeO-C₆H₄-furan | Anticancer, Antifungal | ~3.5 |
Key Observations:
- Chlorine’s Role : Enhances binding affinity to hydrophobic pockets (e.g., in SARS-CoV-2 main protease inhibitors) and improves metabolic stability by resisting oxidative degradation .
- Heterocyclic Additions : Furan or pyridine rings (e.g., in SARS-CoV-2 inhibitors) introduce hydrogen-bonding and π-stacking capabilities, critical for target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
